molecular formula C22H20N2O3S B12705513 Pyrrolidine, 1-((4,6-dihydro-6-oxo-7-phenylthieno(2,3-a)indolizin-9-yl)carbonyl)-3-methoxy-, (S)- CAS No. 141389-05-1

Pyrrolidine, 1-((4,6-dihydro-6-oxo-7-phenylthieno(2,3-a)indolizin-9-yl)carbonyl)-3-methoxy-, (S)-

Cat. No.: B12705513
CAS No.: 141389-05-1
M. Wt: 392.5 g/mol
InChI Key: CCHXLTPJZLMMTQ-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrolidine, 1-((4,6-dihydro-6-oxo-7-phenylthieno(2,3-a)indolizin-9-yl)carbonyl)-3-methoxy-, (S)- is a complex organic compound with a unique structure that combines elements of pyrrolidine, thienoindolizin, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolidine, 1-((4,6-dihydro-6-oxo-7-phenylthieno(2,3-a)indolizin-9-yl)carbonyl)-3-methoxy-, (S)- typically involves multi-step organic reactions. The process begins with the preparation of the thienoindolizin core, followed by the introduction of the pyrrolidine and methoxy groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine, 1-((4,6-dihydro-6-oxo-7-phenylthieno(2,3-a)indolizin-9-yl)carbonyl)-3-methoxy-, (S)- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pyrrolidine, 1-((4,6-dihydro-6-oxo-7-phenylthieno(2,3-a)indolizin-9-yl)carbonyl)-3-methoxy-, (S)- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Pyrrolidine, 1-((4,6-dihydro-6-oxo-7-phenylthieno(2,3-a)indolizin-9-yl)carbonyl)-3-methoxy-, (S)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives and thienoindolizin analogs. These compounds share structural similarities but may differ in their functional groups and overall chemical properties.

Uniqueness

Pyrrolidine, 1-((4,6-dihydro-6-oxo-7-phenylthieno(2,3-a)indolizin-9-yl)carbonyl)-3-methoxy-, (S)- is unique due to its specific combination of functional groups and its potential applications in various fields. Its distinct structure allows for unique interactions with biological targets, setting it apart from other similar compounds.

Properties

CAS No.

141389-05-1

Molecular Formula

C22H20N2O3S

Molecular Weight

392.5 g/mol

IUPAC Name

9-[(3S)-3-methoxypyrrolidine-1-carbonyl]-7-phenyl-4H-thieno[2,3-a]indolizin-6-one

InChI

InChI=1S/C22H20N2O3S/c1-27-16-7-9-23(13-16)21(25)18-11-17(14-5-3-2-4-6-14)22(26)24-12-15-8-10-28-20(15)19(18)24/h2-6,8,10-11,16H,7,9,12-13H2,1H3/t16-/m0/s1

InChI Key

CCHXLTPJZLMMTQ-INIZCTEOSA-N

Isomeric SMILES

CO[C@H]1CCN(C1)C(=O)C2=C3C4=C(CN3C(=O)C(=C2)C5=CC=CC=C5)C=CS4

Canonical SMILES

COC1CCN(C1)C(=O)C2=C3C4=C(CN3C(=O)C(=C2)C5=CC=CC=C5)C=CS4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.